molecular formula C25H22N6O B2882781 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396813-88-9

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2882781
CAS No.: 1396813-88-9
M. Wt: 422.492
InChI Key: PEOKRRGQEYGPAZ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-methylphenyl group at position 1, and an indole-containing ethylamide side chain at position 2. This compound is structurally designed to leverage the indole moiety’s affinity for biological targets such as kinases and chaperone proteins (e.g., Hsp90), while the triazole-pyridine scaffold enhances binding specificity and metabolic stability .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-17-6-2-5-9-22(17)31-24(18-10-13-26-14-11-18)23(29-30-31)25(32)27-15-12-19-16-28-21-8-4-3-7-20(19)21/h2-11,13-14,16,28H,12,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOKRRGQEYGPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Position 1 Substituent at Position 4 (Amide Side Chain) Key Functional Groups Biological Activity (IC₅₀) Reference
Target Compound 2-methylphenyl N-[2-(1H-indol-3-yl)ethyl] Indole, pyridine, triazole Not reported -
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) 2,4-dihydroxy-5-isopropylphenyl Propylsulfonamido phenyl Sulfonamide, triazole, pyridine Hsp90 inhibition: 0.12 μM
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (L806-0036) 4-methylphenyl N-[2-(4-chlorophenyl)ethyl] Chlorophenyl, pyridine Kinase inhibition (unspecified)
1-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (L741-3437) 4-ethylphenyl Morpholin-4-yl ethyl Morpholine, pyridine Not reported
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 4-methoxyphenyl Pyrrolidinecarboxamide Methoxy, pyrrolidone Not reported
Key Observations:

Substituent Impact on Target Affinity :

  • The indole ethylamide group in the target compound likely enhances binding to aromatic-rich pockets in proteins (e.g., Hsp90’s ATP-binding domain), similar to sulfonamide groups in 4d . However, sulfonamide derivatives (e.g., 4d) exhibit stronger Hsp90 inhibition (IC₅₀ = 0.12 μM), suggesting that electron-withdrawing groups may improve potency .
  • Chlorophenyl (L806-0036) and morpholine (L741-3437) substituents alter solubility and selectivity. For instance, chlorophenyl may increase lipophilicity, while morpholine improves aqueous solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methylphenyl group in the target compound increases hydrophobicity compared to methoxyphenyl () or morpholine-containing analogs (L741-3437), which may limit bioavailability .
  • Metabolic Stability : Sulfonamide derivatives (e.g., 4d) are prone to oxidative metabolism, whereas the indole group in the target compound may undergo cytochrome P450-mediated degradation, necessitating structural optimization .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates functional groups known for their pharmacological properties, including indole, triazole, and carboxamide moieties. Research has indicated its promise in various therapeutic applications, particularly in antimicrobial and anticancer fields.

Chemical Characteristics

The molecular formula for this compound is C25H22N6OC_{25}H_{22}N_{6}O with a molecular weight of approximately 422.5 g/mol. The structure features an indole ring, which is often associated with biological activity due to its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy against several pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 0.98 μg/mL for some derivatives .
  • Fungal Activity : The compound also exhibited antifungal properties against Candida albicans, with varying levels of activity depending on structural modifications .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cytotoxicity : Several derivatives showed significant cytotoxic effects against cancer cell lines, with IC50 values often below 10 μM. Notably, compounds derived from this structure demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .
CompoundCell Line TestedIC50 (μM)Activity
3kA549<10High
3tMCF7<10High
3uHCT116<10Moderate

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Interaction : The indole moiety can interact with various receptors and enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that certain derivatives significantly inhibited the biofilm formation of S. aureus, indicating potential use in treating biofilm-associated infections .
  • Anticancer Studies : Another research effort focused on the antiproliferative effects of the compound on lung cancer cell lines, revealing promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. Critical Conditions :

  • Solvent : Anhydrous DMF or THF to prevent hydrolysis.
  • Catalyst : CuI (5–10 mol%) with a stabilizing ligand (e.g., sodium ascorbate).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required to confirm structure and purity:

  • NMR Spectroscopy :
    • ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (6.5–8.5 ppm) and triazole/amide carbons (145–160 ppm) .
    • 2D NMR (COSY, HSQC) to assign coupling between indole NH and adjacent ethyl group .
  • Mass Spectrometry :
    • High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out side products.
  • X-ray Crystallography :
    • Single-crystal analysis to determine bond angles, dihedral angles, and π-π stacking interactions between aromatic moieties (e.g., indole and pyridine) .

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Significance
Bond length (C-N)1.33–1.37 ÅConfirms triazole ring geometry
Dihedral angle15–25° (indole-triazole)Indicates planarity for bioactivity

Basic: What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:
Initial screening should focus on:

  • Antiproliferative Activity :
    • MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Antimicrobial Testing :
    • Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be systematically resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural instability:

Assay Optimization :

  • Standardize cell culture media (e.g., FBS percentage) and incubation time .
  • Test solubility in DMSO/PBS mixtures to rule out precipitation artifacts.

Metabolic Stability :

  • Perform LC-MS to detect degradation products in assay buffers .

Target Validation :

  • Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in responsive cell lines .

Case Study : A triazole analog showed inconsistent MIC values due to pH-dependent solubility; reformulation with cyclodextrin improved reproducibility .

Advanced: What strategies are effective for improving the compound’s metabolic stability and solubility?

Methodological Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen .
    • Replace the 2-methylphenyl group with a morpholine ring to enhance aqueous solubility .
  • Formulation Approaches :
    • Nanoencapsulation (e.g., PLGA nanoparticles) or co-solvent systems (e.g., Cremophor EL) .
  • In Silico Modeling :
    • Use QSAR models to predict logP and pKa values, guiding substituent selection .

Q. Table 2: Solubility Enhancement Strategies

StrategyExample ModificationSolubility Increase (Fold)
PEGylationN-(2-hydroxyethyl) substitution3–5×
NanoencapsulationPLGA nanoparticles10×

Advanced: How can computational methods elucidate its binding mode to biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR). Key residues: Lys745, Thr790 .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of the triazole-target complex .
  • Pharmacophore Mapping :
    • Identify critical features (e.g., hydrogen bond acceptors at pyridine N) using MOE .

Validation : Compare docking scores with experimental IC₅₀ values; a correlation coefficient >0.7 confirms predictive accuracy .

Advanced: What analytical techniques are recommended for studying its metabolic pathways in vitro?

Methodological Answer:

  • Hepatocyte Incubation :
    • Incubate with primary rat hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-HRMS .
  • CYP450 Inhibition :
    • Fluorescent probes (e.g., CYP3A4) to identify enzyme-mediated interactions .
  • Stable Isotope Tracing :
    • Use ¹³C-labeled compound to track metabolic intermediates in urine or plasma .

Key Finding : A related triazole derivative showed rapid glucuronidation at the indole NH, requiring prodrug strategies to improve bioavailability .

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